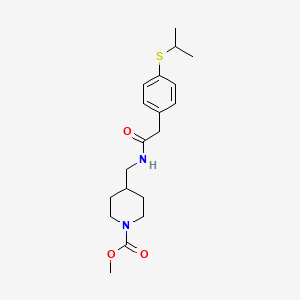

Methyl 4-((2-(4-(isopropylthio)phenyl)acetamido)methyl)piperidine-1-carboxylate

Description

Methyl 4-((2-(4-(isopropylthio)phenyl)acetamido)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, an isopropylthio group, and an acetamido linkage

Properties

IUPAC Name |

methyl 4-[[[2-(4-propan-2-ylsulfanylphenyl)acetyl]amino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O3S/c1-14(2)25-17-6-4-15(5-7-17)12-18(22)20-13-16-8-10-21(11-9-16)19(23)24-3/h4-7,14,16H,8-13H2,1-3H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXVRWGSXWNZESK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)CC(=O)NCC2CCN(CC2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-(4-(isopropylthio)phenyl)acetamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. Common synthetic routes include:

Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Isopropylthio Group: This step often involves nucleophilic substitution reactions where an isopropylthio group is introduced onto an aromatic ring.

Acetamido Linkage Formation: This is typically done through amide bond formation reactions, using reagents like acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-(4-(isopropylthio)phenyl)acetamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the ester moiety can be reduced to an alcohol.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Halogenating agents or nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isopropylthio group would yield sulfoxides or sulfones, while reduction of the ester group would yield the corresponding alcohol.

Scientific Research Applications

Methyl 4-((2-(4-(isopropylthio)phenyl)acetamido)methyl)piperidine-1-carboxylate has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory conditions.

Organic Synthesis: The compound’s functional groups make it a versatile intermediate in the synthesis of more complex molecules.

Biological Studies: It can be used in studies investigating the biological activity of piperidine derivatives and their potential therapeutic effects.

Mechanism of Action

The mechanism of action of Methyl 4-((2-(4-(isopropylthio)phenyl)acetamido)methyl)piperidine-1-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Piperidine Derivatives: Compounds like piperidine-1-carboxylate and its analogs.

Isopropylthio Compounds: Molecules containing the isopropylthio group, such as certain thioethers.

Acetamido Compounds: Compounds with acetamido linkages, commonly found in pharmaceuticals.

Uniqueness

Methyl 4-((2-(4-(isopropylthio)phenyl)acetamido)methyl)piperidine-1-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

Methyl 4-((2-(4-(isopropylthio)phenyl)acetamido)methyl)piperidine-1-carboxylate, a complex organic compound, has garnered attention in medicinal chemistry due to its potential therapeutic properties. This article delves into its biological activity, synthesizing research findings and case studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a piperidine ring and various functional groups, including an isopropylthio group, which is significant for its interaction with biological systems. The molecular formula is , with a molecular weight of 364.5 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₈N₂O₃S |

| Molecular Weight | 364.5 g/mol |

| CAS Number | 1234897-88-1 |

The biological activity of this compound is primarily linked to its interactions with specific molecular targets, such as receptors or enzymes. Research suggests that compounds with similar structures may exhibit anti-inflammatory and analgesic properties. The exact mechanism involves modulation of receptor activities, leading to various biological effects, including pain relief and inflammation reduction .

Pharmacological Studies

-

Anti-inflammatory Activity :

- A study showed that derivatives related to this compound demonstrated significant anti-inflammatory effects in vitro, indicating potential for treating conditions like arthritis.

- Analgesic Effects :

- In vitro Testing :

Case Study 1: Analgesic Efficacy

A recent pharmacological study evaluated the analgesic efficacy of this compound in animal models. Results indicated a significant reduction in pain response compared to control groups, suggesting its potential as a therapeutic agent for chronic pain management.

Case Study 2: Anti-inflammatory Properties

In another study focusing on inflammatory models, the compound was administered to subjects with induced inflammation. The results showed a marked decrease in pro-inflammatory cytokines, highlighting its potential utility in treating inflammatory diseases.

Q & A

Q. What are the recommended synthetic pathways and characterization methods for this compound?

The compound’s synthesis typically involves multi-step organic reactions, starting with functionalization of the piperidine ring and subsequent coupling with the isopropylthio-phenylacetamide moiety. Key steps include:

- Alkylation/amidation of the piperidine core using activated esters or coupling reagents (e.g., EDC/HOBt) .

- Protection/deprotection strategies for amine and carboxylate groups to avoid side reactions . Characterization should combine NMR (1H/13C), HPLC for purity (>95%), and mass spectrometry (HRMS) to confirm molecular weight (C₁₉H₂₇N₂O₃S, ~375.5 g/mol) .

Q. How can researchers assess its preliminary biological activity?

Initial screening should focus on in vitro assays targeting enzymes or receptors relevant to its structural analogs (e.g., protease inhibition, GPCR binding). For example:

- Kinase inhibition assays using fluorescence-based readouts.

- Cellular viability assays (MTT/XTT) to evaluate cytotoxicity . Dose-response curves (IC₅₀) and selectivity indices should be calculated to prioritize further studies .

Advanced Research Questions

Q. What experimental designs are optimal for resolving contradictory bioactivity data across studies?

Contradictions often arise from variations in assay conditions (e.g., pH, solvent, cell lines). To address this:

- Use statistical Design of Experiments (DoE) to systematically test variables (e.g., fractional factorial designs) .

- Validate findings with orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .

- Perform meta-analysis of published data to identify confounding factors (e.g., batch-to-batch purity differences) .

Q. How can computational methods enhance understanding of its structure-activity relationships (SAR)?

- Molecular docking (AutoDock Vina, Schrödinger) to predict binding modes with target proteins .

- Quantum mechanical calculations (DFT) to analyze electronic properties of the isopropylthio group and its influence on reactivity .

- MD simulations to study conformational flexibility of the piperidine-acetamido backbone .

Q. What strategies improve yield and selectivity in large-scale synthesis?

- Optimize catalytic systems (e.g., Pd/C for hydrogenation) to reduce byproducts .

- Apply continuous flow chemistry for precise control of reaction parameters (temperature, residence time) .

- Use membrane separation technologies (e.g., nanofiltration) to isolate intermediates .

Methodological Considerations

Q. How should researchers validate target engagement in complex biological systems?

- Employ photoaffinity labeling with a radiolabeled or biotinylated analog to confirm direct binding .

- Combine knockdown/knockout models (CRISPR) with activity assays to establish mechanistic links .

Q. What analytical techniques are critical for detecting degradation products during stability studies?

- LC-MS/MS for identifying hydrolytic or oxidative byproducts (e.g., ester cleavage or sulfide oxidation) .

- Forced degradation studies under stress conditions (heat, light, pH extremes) to assess shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.